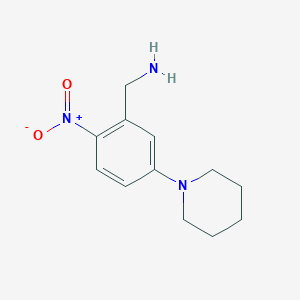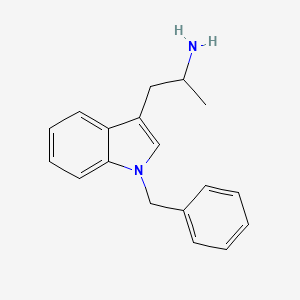
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
Vue d'ensemble
Description
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine (2-BE), also known as 2-benzylaminoindane, is a synthetic compound belonging to the indane class of compounds. It is a derivative of indane, a hydrocarbon found in coal tar. 2-BE has a wide range of applications in the field of scientific research and is used in a variety of laboratory experiments. It has been studied for its potential role in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
2-BE acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increased serotonin level is thought to be responsible for the antidepressant, anxiolytic, and other therapeutic effects of 2-BE.
Biochemical and Physiological Effects
2-BE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to reduce levels of the neurotransmitter glutamate. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in reward and pleasure. In addition, 2-BE has been shown to increase levels of the neurotransmitter norepinephrine, which is involved in the regulation of alertness and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
2-BE has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in a wide variety of experiments. In addition, its chemical structure makes it easy to synthesize in the lab. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects are relatively short-lived, making it difficult to study long-term effects.
Orientations Futures
The potential therapeutic applications of 2-BE are still being explored. Further research is needed to determine the optimal dosage and duration of treatment, as well as to identify potential side effects and interactions with other drugs. In addition, further research is needed to explore the potential use of 2-BE in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential use of 2-BE as a neuroprotective agent.
Applications De Recherche Scientifique
2-BE has been studied extensively for its potential role in the treatment of various neurological disorders. It has been shown to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It has also been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, 2-BE has been studied for its potential role in the treatment of attention-deficit/hyperactivity disorder (ADHD), as well as its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
1-(1-benzylindol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,13-14H,11-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWQEOJSGTFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




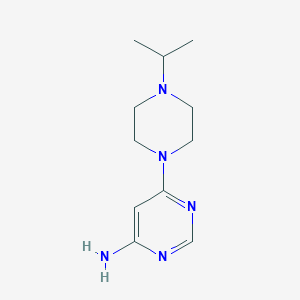

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)




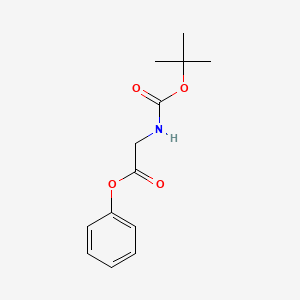
![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)
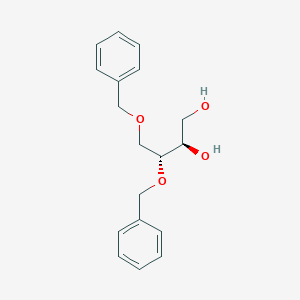
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
